7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one is a synthetic compound characterized by its complex fluorinated aromatic structure. With the chemical formula and a CAS number of 161716-21-8, this compound belongs to the phthalazinone family, which is notable for its diverse biological activities and potential therapeutic applications. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.
While some commercial suppliers offer the compound [], scientific literature databases show no published research directly investigating 7F-319S. This suggests that the compound is either very new or remains under investigation by a private entity.
Here are some possibilities for why 7F-319S might be of interest to researchers:
The chemical reactivity of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one can be influenced by the presence of fluorine substituents. These groups can participate in nucleophilic substitution reactions, particularly under conditions that promote defluorination. For instance, studies have shown that compounds with fluorinated alkyl groups may undergo decomposition in aqueous solutions, leading to the release of fluoride ions and the formation of hydroxy derivatives through nucleophilic attack by biological molecules such as glutathione .
This compound exhibits significant biological activity, particularly in the context of cancer research. Its structure allows it to interact with various biological targets, including enzymes involved in tumor progression and proliferation. Preliminary studies suggest that derivatives of phthalazinone compounds can act as inhibitors for certain cancer-related pathways, potentially offering new avenues for therapeutic intervention .
The synthesis of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
The applications of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one are primarily focused on medicinal chemistry and drug development. Its unique structure positions it as a candidate for:
Interaction studies have highlighted the compound's potential to engage with various biological macromolecules, including proteins and nucleic acids. The presence of multiple electronegative fluorine atoms may enhance binding affinity through halogen bonding interactions. Additionally, studies indicate that compounds with similar structures can exhibit differential interactions based on their specific substituents, suggesting a tailored approach in drug design .
Several compounds share structural similarities with 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one, including:
The uniqueness of 7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one lies in its specific combination of multiple fluorine atoms and a trifluoromethoxy group, which together enhance its lipophilicity, metabolic stability, and potential for selective biological activity compared to other phthalazinone derivatives.